molecular formula C13H15F3O2 B13011551 Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate

Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate

Cat. No.: B13011551
M. Wt: 260.25 g/mol
InChI Key: XVLGFBJXTAZBBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its structure incorporates a tert-butyl ester , which serves as a common protecting group for carboxylic acids and can be cleaved under mild acidic conditions to access the corresponding acetic acid derivative. The 4-(trifluoromethyl)phenyl moiety is a prominent pharmacophore in drug discovery due to the ability of the trifluoromethyl group to modulate key properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity . Research into analogous compounds demonstrates the utility of such scaffolds. For instance, tert-butylarylphosphinothioic acids are investigated for their role as chiral solvating agents in NMR spectroscopy and as potential precursors to ligands for organometallic catalysts . The trifluoromethyl group's influence is well-documented; systematic fluorination of aliphatic groups like tert-butyl can be strategically used to reduce lipophilicity (Log P) , which is a valuable approach for optimizing the pharmacokinetic properties of candidate molecules in medicinal chemistry . This makes this compound a versatile intermediate for constructing more complex molecules for various research applications, including the development of novel catalysts and the synthesis of bioactive compounds. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H15F3O2

Molecular Weight

260.25 g/mol

IUPAC Name

tert-butyl 2-[4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C13H15F3O2/c1-12(2,3)18-11(17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3

InChI Key

XVLGFBJXTAZBBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(4-(trifluoromethyl)phenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of 2-(4-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Formation of 2-(4-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate
  • Structure : Ethyl ester analog with a para-trifluoromethylphenyl group.
  • Molecular Weight : 232.20 g/mol; Boiling Point: 105°C .
  • Comparison : The ethyl ester lacks the steric protection of the tert-butyl group, making it more prone to hydrolysis. Its lower molecular weight and boiling point reflect reduced stability compared to the tert-butyl derivative.
Ethyl 2-(3-(Trifluoromethyl)phenyl)acetate
  • Structure : Meta-trifluoromethyl isomer of the ethyl ester.
  • Key Difference: Positional isomerism (meta vs. para) alters electronic effects.

Variations in the Ester Group

tert-Butyl 2-(4-Aminophenyl)acetate
  • Structure: Features an amino group instead of trifluoromethyl.
  • Molecular Weight : 207.27 g/mol .
  • Comparison: The electron-donating amino group increases reactivity toward electrophilic substitution but reduces hydrolytic stability compared to the electron-withdrawing trifluoromethyl group. This compound is more suited for applications requiring nucleophilic intermediates.
tert-Butyl 2-(4-Fluorophenyl)-2-oxoacetate
  • Structure : Contains a ketone and fluorine substituent.
  • Molecular Weight : 224.23 g/mol .
  • Comparison : The ketone group introduces polarity, enhancing solubility in polar solvents. However, the α-keto ester is more reactive toward nucleophilic attack than the simple acetate ester.
tert-Butyl (Z)-2-(4-(4-(N′-Hydroxycarbamimidoyl)phenoxy)phenyl)acetate
  • Application : Intermediate in 1,2,4-oxadiazole antimicrobial agents.
  • Yield : 100% in synthesis steps, demonstrating efficient reactivity despite steric bulk .
  • Comparison : The trifluoromethyl group in the target compound may enhance membrane permeability in drug candidates compared to hydroxyl or carbamimidoyl groups.
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
  • Structure : Complex derivative with thiazole and piperazine moieties.
  • Yield : 93.4%; Molecular Weight: 548.2 [M+H]+ .
  • Comparison : The tert-butyl group in the target compound offers better stability in prolonged synthesis steps compared to ethyl esters, which may degrade under acidic or basic conditions.

Structural and Functional Analysis

Electronic Effects

  • Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions and stabilizing intermediates in synthetic pathways .
  • Amino vs. Trifluoromethyl: Electron-donating amino groups (e.g., in tert-butyl 2-(4-aminophenyl)acetate) increase ring reactivity but reduce stability, whereas trifluoromethyl groups enhance resistance to metabolic degradation .

Steric Effects

  • tert-Butyl vs. Ethyl Esters : The tert-butyl group’s bulkiness slows hydrolysis, making it preferable for slow-release drug formulations. Ethyl esters, while easier to synthesize, are less stable .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property
tert-Butyl 2-(4-(trifluoromethyl)phenyl)acetate C₁₃H₁₅F₃O₂ 260.25 para-CF₃ High hydrolytic stability
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate C₁₁H₁₁F₃O₂ 232.20 para-CF₃, ethyl ester Lower boiling point (105°C)
tert-Butyl 2-(4-aminophenyl)acetate C₁₂H₁₇NO₂ 207.27 para-NH₂ Enhanced nucleophilic reactivity
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate C₁₁H₁₁F₃O₂ 232.20 meta-CF₃ Altered electronic conjugation

Biological Activity

Tert-butyl 2-(4-(trifluoromethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group attached to an acetate moiety, with a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that specific analogs can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, with minimal cytotoxicity to human cells. The selectivity index (SI), defined as the ratio of cytotoxicity against eukaryotic cells to the minimum inhibitory concentration (MIC) against pathogens, is a crucial parameter in evaluating these compounds.

CompoundMIC (µM)Cytotoxicity (IC₅₀, µM)Selectivity Index
This compound6.3 - 23>40High SI
Analog A2.0>50Very High SI
Analog B6.9>40High SI

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been studied for its anticancer potential. Case studies highlight its effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study demonstrated that a related compound reduced cell viability in cancer cell lines with an IC₅₀ value indicating significant potency.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The trifluoromethyl group significantly affects the electronic properties of the molecule, enhancing its ability to form hydrogen bonds and interact with active sites on proteins.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that lead to cell growth or apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the acetate moiety can lead to significant changes in potency and selectivity.

  • Trifluoromethyl Group : Enhances lipophilicity and stability.
  • Phenyl Substituents : Different substituents can alter interaction profiles with biological targets.

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
Tert-butyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetateAmino group additionEnhanced enzyme inhibition
Tert-butyl 2-amino-2-phenylacetateLacks trifluoromethyl groupReduced activity
Tert-butyl 2-amino-2-[4-chlorophenyl]acetateChlorine substitutionVariable potency

Case Studies

  • Antimicrobial Screening : A high-throughput screening identified several analogs of this compound with MIC values ranging from 6.3 to 23 µM against M. tuberculosis while maintaining low cytotoxicity.
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could reduce viability in breast cancer cell lines by over 70% at concentrations below 10 µM.

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